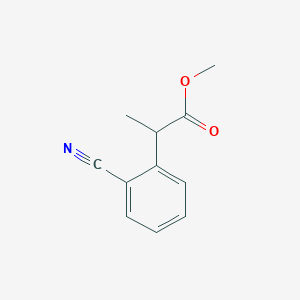

Methyl 2-(2-cyanophenyl)propanoate

Description

Methyl 2-(2-cyanophenyl)propanoate is an aromatic ester featuring a phenyl ring substituted with a cyano group (-CN) at the ortho position and a methyl propanoate chain (-COOCH₃) at the adjacent carbon. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The ortho-cyano group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl ester contributes to solubility and volatility profiles.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

methyl 2-(2-cyanophenyl)propanoate |

InChI |

InChI=1S/C11H11NO2/c1-8(11(13)14-2)10-6-4-3-5-9(10)7-12/h3-6,8H,1-2H3 |

InChI Key |

VJNMINIBAWZMQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(2-cyanophenyl)propanoic Acid

The most common laboratory and industrial method for preparing this compound is the esterification of 2-(2-cyanophenyl)propanoic acid with methanol.

Reaction:

2-(2-cyanophenyl)propanoic acid + Methanol → this compound + WaterCatalysts:

Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote the reaction.Conditions:

The reaction is typically conducted under reflux to drive the equilibrium toward ester formation, ensuring complete conversion.Purification:

The product is purified by distillation or recrystallization to achieve high purity.

| Parameter | Typical Conditions |

|---|---|

| Acid Catalyst | Sulfuric acid or p-toluenesulfonic acid |

| Solvent | Methanol |

| Temperature | Reflux (~65-70 °C) |

| Reaction Time | Several hours (4-8 h) |

| Purification Method | Distillation or recrystallization |

| Yield | High (typically >80%) |

Esterification Using Diazomethane

An alternative method involves the reaction of 2-(2-cyanophenyl)propanoic acid with diazomethane to form the methyl ester.

Reaction:

2-(2-cyanophenyl)propanoic acid + Diazomethane → this compound + Nitrogen gasConditions:

This reaction is carried out at low temperatures (often 0-5 °C) to prevent decomposition of diazomethane, which is a highly reactive and potentially hazardous reagent.Advantages:

This method often provides cleaner reactions with fewer side products and can be faster than acid-catalyzed esterification.

| Parameter | Typical Conditions |

|---|---|

| Reagent | Diazomethane |

| Temperature | 0–5 °C |

| Solvent | Ether or dichloromethane |

| Reaction Time | Minutes to 1 hour |

| Safety Considerations | Diazomethane is toxic and explosive |

| Yield | High (>85%) |

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to optimize the esterification process for scale-up.

Catalysts:

Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to enhance reaction rate and selectivity.Process Optimization:

Parameters such as flow rate, temperature, and catalyst concentration are finely controlled to maximize yield and purity.Purification:

Multi-step purification including distillation and washing is used to remove residual acid and by-products.

| Parameter | Industrial Typical Conditions |

|---|---|

| Reactor Type | Continuous flow reactor |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid |

| Temperature | Controlled, often reflux range |

| Purification | Distillation, washing, recrystallization |

| Yield | Optimized for >90% |

Chemical Reaction Analysis Relevant to Preparation

Hydrolysis and Reverse Reaction

This compound can be hydrolyzed back to the acid under acidic or basic conditions, which is important to consider during preparation and purification to avoid product loss.

- Reagents: Hydrochloric acid or sodium hydroxide.

- Conditions: Heating under reflux.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2-(2-cyanophenyl)propanoic acid | Methanol, sulfuric acid | Reflux, several hours | Simple, scalable | Requires acid removal, longer time |

| Diazomethane Esterification | 2-(2-cyanophenyl)propanoic acid | Diazomethane | Low temperature, short time | Clean reaction, high yield | Diazomethane is hazardous |

| Industrial Continuous Flow | 2-(2-cyanophenyl)propanoic acid | Acid catalysts | Controlled flow, reflux range | High yield, scalable | Requires specialized equipment |

Research Findings and Notes

- The acid-catalyzed esterification is the most widely used method due to its simplicity and availability of reagents.

- Diazomethane provides a rapid and high-yielding alternative but is limited by safety concerns.

- Industrial processes focus on continuous flow methods to improve efficiency and product consistency.

- Purification by distillation and recrystallization is critical to obtain the compound in high purity for pharmaceutical use.

- Reaction monitoring by techniques such as nuclear magnetic resonance spectroscopy and chromatography is common to optimize conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyanophenyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 2-(2-cyanophenyl)propanoic acid and methanol. This reaction can be catalyzed by acids or bases.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Hydrolysis: 2-(2-cyanophenyl)propanoic acid and methanol.

Reduction: 2-(2-aminophenyl)propanoate.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-cyanophenyl)propanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound can be used as a building block for the synthesis of drugs that target specific biological pathways, such as enzyme inhibitors or receptor agonists.

Materials Science: It can be used in the preparation of polymers and other materials with specific properties, such as improved thermal stability or mechanical strength.

Biological Studies: The compound’s derivatives may be used in studies related to enzyme activity, protein-ligand interactions, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of methyl 2-(2-cyanophenyl)propanoate depends on its specific application and the target molecule

Enzyme Inhibition: The cyano group can form strong interactions with the active site of enzymes, leading to inhibition of enzyme activity.

Receptor Binding: The phenyl ring can interact with hydrophobic pockets in receptor proteins, modulating their activity and signaling pathways.

Chemical Reactivity: The ester and cyano groups can undergo chemical transformations that result in the formation of active metabolites or intermediates that exert biological effects.

Comparison with Similar Compounds

Substituent Position Effects

- Ethyl 2-(4-cyanophenyl)acetate (CAS 67237-76-7, Similarity: 0.95 ): This compound differs in the position of the cyano group (para instead of ortho) and the ester chain length (ethyl acetate vs. methyl propanoate). Para-cyano groups also exert stronger electron-withdrawing effects across the aromatic ring, altering electronic properties.

- Ethyl 2-(2-cyanophenyl)acetate (CAS 444807-47-0, Similarity: 0.91 ): Sharing the ortho-cyano substitution, this compound has a shorter acetate chain (vs. propanoate) and an ethyl ester. The shorter chain may reduce steric bulk, increasing solubility in nonpolar solvents.

Ester Group Variations

- Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 5462-71-5, Similarity: 0.89 ): The addition of a methyl branch on the propanoate chain introduces steric hindrance, which could hinder hydrolysis or nucleophilic attacks compared to the linear chain of the target compound. This branching may also lower melting points due to disrupted crystal packing.

Functional Group Differences

- 2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS 468064-83-7 ): Replacing the cyano group with a methoxy (-OCH₃) electron-donating substituent alters electronic effects, increasing electron density on the aromatic ring. This may enhance stability in acidic conditions but reduce reactivity in electrophilic substitutions. The carboxylic acid group (vs. ester) increases polarity and acidity (pKa ~4-5), impacting solubility and biological activity.

Methyl 2-methoxypropionate (CAS 17639-76-8 ):

This compound lacks the aromatic ring, featuring a methoxy group on the propionate chain. The absence of aromaticity reduces conjugation effects, leading to lower thermal stability and different solubility profiles (e.g., higher miscibility in polar solvents).

Stereochemical Considerations

- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate : The E-configuration of the cyano group introduces steric and electronic effects distinct from Z-isomers or non-stereogenic analogs. This stereochemistry may influence crystallinity and reactivity in cyclization reactions.

Data Table: Key Comparative Properties

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-(2-cyanophenyl)propanoate, and how can reaction conditions be optimized?

Synthesis typically involves esterification or substitution reactions. For analogous esters, multi-step protocols are common, starting with coupling a cyanophenyl precursor to a propanoate backbone via nucleophilic acyl substitution. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often used to stabilize intermediates .

- Catalysts : Lewis acids (e.g., H₂SO₄, p-TsOH) may enhance esterification efficiency .

- Temperature control : Reflux conditions (70–100°C) improve reaction rates and purity .

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography .

Q. How should researchers characterize this compound to confirm its structural integrity?

Standard characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : To verify the ester carbonyl (δ ~165–175 ppm) and aromatic/cyano group signals .

- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Elemental analysis : Matches experimental and theoretical C/H/N ratios .

Q. What analytical techniques are critical for assessing purity in synthetic batches?

- HPLC/UPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 220–280 nm .

- Melting point analysis : Sharp melting ranges indicate high crystallinity (if applicable) .

- Karl Fischer titration : Measures residual moisture, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR/IR data may arise from:

- Tautomerism : Dynamic equilibria in solution (e.g., keto-enol) can shift peaks; use deuterated solvents with controlled pH .

- Polymorphism : Solid-state variations affect melting points and XRD patterns; characterize via DSC and PXRD .

- Impurity interference : Cross-validate with orthogonal methods (e.g., compare NMR with LC-MS) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Molecular docking : Computational models predict binding affinities to targets (e.g., enzymes/receptors) using software like AutoDock .

- Kinetic assays : Measure inhibition constants (Kᵢ) for enzymatic targets under varied pH/temperature conditions .

- Metabolite profiling : Use LC-MS/MS to identify degradation products in vitro/in vivo .

Q. How can structural modifications enhance the compound’s stability or bioactivity?

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve metabolic stability .

- Prodrug design : Replace the methyl ester with a tert-butyl ester to modulate lipophilicity and bioavailability .

- Chelation studies : Incorporate metal-binding moieties (e.g., pyridyl) to explore catalytic or antimicrobial applications .

Q. What are the challenges in reconciling conflicting bioactivity data across studies?

Variability may stem from:

- Assay conditions : Differences in cell lines, serum concentrations, or incubation times .

- Compound degradation : Verify stability in assay buffers via pre-incubation LC-MS checks .

- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., ANOVA with post-hoc tests) .

Key Notes for Experimental Design

- Safety : Use fume hoods and PPE when handling cyanophenyl precursors (toxic nitrile byproducts possible) .

- Reproducibility : Document solvent lot numbers and humidity levels, as ester hydrolysis is moisture-sensitive .

- Data Sharing : Deposit raw spectral data in repositories (e.g., PubChem) to facilitate cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.